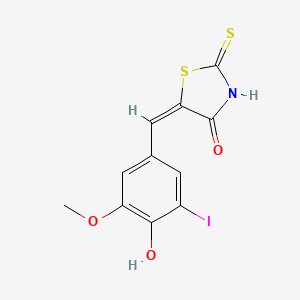![molecular formula C19H31N3O2 B6045845 N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea, also known as [11C]GR103545, is a radioligand used in positron emission tomography (PET) imaging for the visualization of the kappa opioid receptor (KOR) in the brain. This compound has gained significant attention in the field of neuroscience due to its potential to aid in the development of new treatments for a range of neurological and psychiatric disorders.
Wirkmechanismus
The KOR is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the KOR by endogenous opioid peptides or synthetic agonists results in the modulation of neurotransmitter release, leading to a range of physiological and behavioral effects. [11C]GR103545 binds specifically to the KOR, allowing for the visualization and quantification of receptor density in vivo.
Biochemical and Physiological Effects:
Research has shown that the KOR plays a key role in the regulation of mood, reward, and stress responses. Activation of the KOR has been implicated in the development of anxiety and depressive disorders, as well as drug addiction and withdrawal. PET imaging with [11C]GR103545 has revealed alterations in KOR binding in patients with these disorders, providing valuable insights into their underlying pathophysiology.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [11C]GR103545 in PET imaging offers several advantages over other imaging modalities, including high spatial and temporal resolution, non-invasiveness, and the ability to quantify receptor density. However, the short half-life of the radiotracer (20 minutes) limits its use to specialized PET centers equipped with on-site cyclotrons.
Zukünftige Richtungen
Future research utilizing [11C]GR103545 may focus on the development of new treatments for neurological and psychiatric disorders targeting the KOR. Additionally, studies may investigate the role of the KOR in other physiological processes, such as pain perception and immune function. The development of longer-lived radiotracers may also allow for wider use of PET imaging with KOR ligands in both clinical and preclinical settings.
Synthesemethoden
The synthesis of [11C]GR103545 involves the reaction of N-ethyl-N-(3-iodoprop-2-en-1-yl)-N-methylurea with 1-[2-(4-methoxyphenyl)ethyl]piperidine in the presence of a palladium catalyst. The final product is obtained by purification using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
[11C]GR103545 has been used extensively in preclinical and clinical studies to investigate the role of the KOR in various neurological and psychiatric disorders, including depression, anxiety, addiction, and pain. PET imaging with [11C]GR103545 allows for the visualization and quantification of KOR binding in the brain, providing valuable insight into the underlying mechanisms of these disorders.
Eigenschaften
IUPAC Name |
3-ethyl-1-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-4-20-19(23)21(2)14-17-6-5-12-22(15-17)13-11-16-7-9-18(24-3)10-8-16/h7-10,17H,4-6,11-15H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFUQGWFYIKFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)CC1CCCN(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6045774.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6045777.png)
![N-methyl-2-(1-methyl-3-oxo-2-piperazinyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B6045782.png)
![1-(diethylamino)-3-[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6045789.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)

![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)